molecular formula C11H17NO4S B13710554 (1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one

(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one

Cat. No.: B13710554
M. Wt: 259.32 g/mol
InChI Key: RKJOKGHHDGMFPD-BYIYDRLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one is a norbornane derivative featuring a bicyclo[2.2.1]heptan-2-one core with stereospecific substitutions. The 7,7-dimethyl groups contribute to steric hindrance and rigidity, while the oxaziridin-2-ylsulfonylmethyl substituent at the 1-position introduces a reactive sulfonamide-oxaziridine hybrid moiety.

Properties

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H17NO4S/c1-10(2)8-3-4-11(10,9(13)5-8)6-17(14,15)12-7-16-12/h8H,3-7H2,1-2H3/t8?,11-,12?/m1/s1

InChI Key

RKJOKGHHDGMFPD-BYIYDRLASA-N

Isomeric SMILES

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)N3CO3)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bicyclic heptane ring through a Diels-Alder reaction, followed by the introduction of the oxaziridine and sulfonylmethyl groups through subsequent reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The oxaziridine group can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The sulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxaziridine group may yield sulfonyl oxaziridines, while reduction may produce sulfonyl amines.

Scientific Research Applications

(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxaziridine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The sulfonylmethyl group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Substituents

A. (1S,4R)-1-(((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one (Compound 11)

  • Structure: Features a dihydroisoquinoline-sulfonyl group instead of oxaziridine.
  • Synthesis: Prepared via reaction of (1S)-(+)-10-camphorsulfonyl chloride with 3,4-dihydroisoquinoline in dichloromethane (DCM) at 0°C, yielding 86% product with a melting point of 150–151°C.
  • Key Data : Molecular weight 347.47 g/mol, confirmed by $^1$H NMR and $^{13}$C NMR.

B. [(1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonyl Chloride

  • Structure : A camphor-derived sulfonyl chloride with a reactive Cl group.
  • Key Data : Molecular formula C${10}$H${15}$ClO$_3$S (250.75 g/mol), CAS 39262-22-1.
  • Comparison : The sulfonyl chloride is a precursor for sulfonamide derivatives, whereas the target compound’s oxaziridine-sulfonyl group enables unique redox reactivity.
Analogues with Thioether or Amine Substituents

C. (1S,4R)-1-[(Ethylthio)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one

  • Structure : Ethylthio group replaces sulfonamide-oxaziridine.
  • Key Data : Molecular formula C${12}$H${20}$OS (212.35 g/mol), ChemSpider ID 9588099.
  • Comparison : The thioether lacks the sulfonyl group’s polarity, reducing solubility in polar solvents compared to the target compound.

D. (1S,2R,4R)-7,7-Dimethyl-1-[(methylsulfanyl)methyl]bicyclo[2.2.1]heptan-2-amine

  • Structure : Methylsulfanyl and amine substituents.
  • Key Data : Molecular formula C${11}$H${21}$NS (199.36 g/mol), three defined stereocenters.
  • Comparison : The amine group enables hydrogen bonding, contrasting with the oxaziridine’s electrophilic nature.
Camphor-Based Derivatives

E. L-(−)-Camphor

  • Structure : 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
  • Key Data : CAS 464-48-2, molecular weight 152.23 g/mol.
  • Comparison : The absence of sulfonyl or oxaziridine groups limits its utility in sulfonamide-based reactions but highlights the bicyclic core’s inherent stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Solubility Reference ID
(1S)-7,7-Dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one C${12}$H${19}$NO$_4$S 297.35 (calculated) Oxaziridine-sulfonylmethyl Electrophilic, polar aprotic N/A
Compound 11 (Dihydroisoquinoline-sulfonyl) C${20}$H${25}$NO$_3$S 347.47 Dihydroisoquinoline-sulfonyl π-π stacking, moderate polarity
[(1R)-Camphorsulfonyl Chloride] C${10}$H${15}$ClO$_3$S 250.75 Sulfonyl chloride Nucleophilic substitution
(1S,4R)-1-[(Ethylthio)methyl] derivative C${12}$H${20}$OS 212.35 Ethylthio Lipophilic, low polarity
L-(−)-Camphor C${10}$H${16}$O 152.23 1,7,7-Trimethyl Non-polar, crystalline

Key Research Findings

  • Synthetic Flexibility : The sulfonylmethyl group in the target compound allows modular derivatization, as seen in and , where sulfonyl chlorides react with amines or heterocycles.
  • Steric and Electronic Effects: The 7,7-dimethyl groups impose steric constraints, slowing nucleophilic attacks at the bicyclic core compared to non-methylated analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.